Cas no 2171954-15-5 (tert-butyl 4-(fluorosulfonyl)methyl-2-methylpiperidine-1-carboxylate)

tert-butyl 4-(fluorosulfonyl)methyl-2-methylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-(fluorosulfonyl)methyl-2-methylpiperidine-1-carboxylate
- tert-butyl 4-[(fluorosulfonyl)methyl]-2-methylpiperidine-1-carboxylate
- 2171954-15-5
- EN300-1577483
-
- インチ: 1S/C12H22FNO4S/c1-9-7-10(8-19(13,16)17)5-6-14(9)11(15)18-12(2,3)4/h9-10H,5-8H2,1-4H3
- InChIKey: PQXYJWGERZCWJY-UHFFFAOYSA-N
- ほほえんだ: S(CC1CCN(C(=O)OC(C)(C)C)C(C)C1)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 295.12535752g/mol
- どういたいしつりょう: 295.12535752g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 424
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 72.1Ų
tert-butyl 4-(fluorosulfonyl)methyl-2-methylpiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1577483-0.25g |
tert-butyl 4-[(fluorosulfonyl)methyl]-2-methylpiperidine-1-carboxylate |
2171954-15-5 | 0.25g |
$2314.0 | 2023-05-26 | ||
Enamine | EN300-1577483-0.1g |
tert-butyl 4-[(fluorosulfonyl)methyl]-2-methylpiperidine-1-carboxylate |
2171954-15-5 | 0.1g |
$2213.0 | 2023-05-26 | ||
Enamine | EN300-1577483-10.0g |
tert-butyl 4-[(fluorosulfonyl)methyl]-2-methylpiperidine-1-carboxylate |
2171954-15-5 | 10g |
$10823.0 | 2023-05-26 | ||
Enamine | EN300-1577483-500mg |
tert-butyl 4-[(fluorosulfonyl)methyl]-2-methylpiperidine-1-carboxylate |
2171954-15-5 | 500mg |
$1426.0 | 2023-09-24 | ||
Enamine | EN300-1577483-250mg |
tert-butyl 4-[(fluorosulfonyl)methyl]-2-methylpiperidine-1-carboxylate |
2171954-15-5 | 250mg |
$1366.0 | 2023-09-24 | ||
Enamine | EN300-1577483-0.5g |
tert-butyl 4-[(fluorosulfonyl)methyl]-2-methylpiperidine-1-carboxylate |
2171954-15-5 | 0.5g |
$2415.0 | 2023-05-26 | ||
Enamine | EN300-1577483-5.0g |
tert-butyl 4-[(fluorosulfonyl)methyl]-2-methylpiperidine-1-carboxylate |
2171954-15-5 | 5g |
$7297.0 | 2023-05-26 | ||
Enamine | EN300-1577483-0.05g |
tert-butyl 4-[(fluorosulfonyl)methyl]-2-methylpiperidine-1-carboxylate |
2171954-15-5 | 0.05g |
$2113.0 | 2023-05-26 | ||
Enamine | EN300-1577483-2500mg |
tert-butyl 4-[(fluorosulfonyl)methyl]-2-methylpiperidine-1-carboxylate |
2171954-15-5 | 2500mg |
$2912.0 | 2023-09-24 | ||
Enamine | EN300-1577483-5000mg |
tert-butyl 4-[(fluorosulfonyl)methyl]-2-methylpiperidine-1-carboxylate |
2171954-15-5 | 5000mg |
$4309.0 | 2023-09-24 |
tert-butyl 4-(fluorosulfonyl)methyl-2-methylpiperidine-1-carboxylate 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
tert-butyl 4-(fluorosulfonyl)methyl-2-methylpiperidine-1-carboxylateに関する追加情報
Recent Advances in the Application of tert-butyl 4-(fluorosulfonyl)methyl-2-methylpiperidine-1-carboxylate (CAS: 2171954-15-5) in Chemical Biology and Pharmaceutical Research
The compound tert-butyl 4-(fluorosulfonyl)methyl-2-methylpiperidine-1-carboxylate (CAS: 2171954-15-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and versatile reactivity. This molecule, characterized by a fluorosulfonylmethyl group and a tert-butyl carbamate-protected piperidine ring, serves as a valuable intermediate in the synthesis of bioactive molecules and drug candidates. Recent studies have explored its potential in medicinal chemistry, particularly in the development of covalent inhibitors and targeted therapeutics.
One of the key applications of this compound lies in its role as a precursor for the synthesis of sulfonyl fluoride-based covalent inhibitors. The fluorosulfonyl group is highly reactive towards nucleophilic residues in proteins, such as serine, threonine, and tyrosine, making it an attractive warhead for covalent drug design. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2171954-15-5 in the development of selective kinase inhibitors, where the fluorosulfonyl moiety was employed to target conserved lysine residues in the ATP-binding pocket of kinases, leading to improved potency and selectivity.
In addition to its role in covalent inhibition, recent research has highlighted the potential of tert-butyl 4-(fluorosulfonyl)methyl-2-methylpiperidine-1-carboxylate in PROTAC (Proteolysis Targeting Chimera) technology. A 2024 study in ACS Chemical Biology reported the incorporation of this compound into heterobifunctional molecules designed to degrade disease-relevant proteins. The fluorosulfonyl group was utilized to covalently engage the target protein, while a ligand for E3 ubiquitin ligase was attached to the piperidine nitrogen, enabling targeted protein degradation.
From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation and handling of 2171954-15-5. A 2023 publication in Organic Process Research & Development described an improved synthetic route that enhances the yield and purity of this compound while addressing stability concerns associated with the fluorosulfonyl group. The authors emphasized the importance of anhydrous conditions and low temperatures during synthesis to prevent decomposition.
Looking forward, the unique properties of tert-butyl 4-(fluorosulfonyl)methyl-2-methylpiperidine-1-carboxylate position it as a promising building block for next-generation therapeutics. Ongoing research is exploring its application in targeted covalent inhibitors for challenging drug targets, including transcription factors and protein-protein interactions. Furthermore, its potential in chemical biology probes for studying enzyme mechanisms and protein function continues to expand, making it a compound of significant interest in both academic and industrial research settings.
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